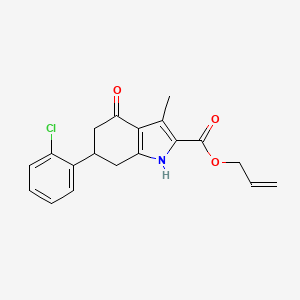

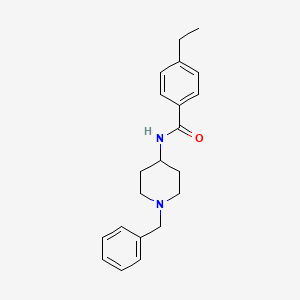

![molecular formula C23H22N2O3S B4625946 2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" often involves multiple steps, including cyclization reactions, functional group transformations, and the creation of specific stereochemistries. Although the exact synthetic route for this compound is not detailed in the available literature, similar compounds have been synthesized through methodologies involving cyclization of precursors in acidic conditions, stereo-selective synthesis from amino acid components, and large-scale syntheses starting from naturally occurring amino acids. For instance, cyclization reactions have been used to create complex structures by reacting ethyl cyanoacetate derivatives under specific conditions to afford carboxylic acids and nitriles with significant yields (Wilamowski et al., 1995), (Shin et al., 1995).

Molecular Structure Analysis

The molecular structure of "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" is characterized by its unique combination of functional groups and rings. Studies on similar compounds emphasize the importance of X-ray diffraction, spectroscopic methods (IR, NMR, UV-Vis), and theoretical calculations (DFT, HF methods) in determining molecular geometries, electronic structures, and conformational dynamics. For example, metal-organic frameworks incorporating thiazolidine-based spacers have been analyzed to understand their chiral properties and gas adsorption capabilities (Rossin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" involves interactions and transformations of its functional groups. The presence of the thiazole ring and amino carbonyl groups suggests potential for participation in nucleophilic substitutions, condensation reactions, and cycloadditions. Research on similar compounds shows a variety of chemical behaviors, including the formation of amide derivatives through reactions with pyrazole carboxylic acids and the inhibition effects on certain enzymes, indicating a rich chemistry that could be explored for this compound as well (Bülbül et al., 2008).

Physical Properties Analysis

The physical properties of organic compounds like "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" are crucial for their application in material science and pharmaceuticals. These properties include solubility, melting point, and crystal structure, which are often studied using chromatography, thermal analysis, and crystallization techniques. While specific data on this compound was not found, analogous studies provide insights into how such properties might be determined and their significance for practical applications.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for understanding its potential uses. Investigations into similar molecules have explored their antimicrobial activities, interaction with enzymes, and potential as inhibitors, suggesting a wide range of chemical properties that could be relevant for "2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid" as well (Nural et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid, related to thiazolidine-based ligands, has been utilized in the synthesis of a chiral Co(II) Metal-Organic Framework (MOF). This MOF features a 3D structure with distinct hydrophobic and hydrophilic channels, demonstrating a significant CO2 uptake of 4.7 wt% at 273 K, indicating its potential for carbon capture applications (Rossin et al., 2012).

Drug Design and Biomimetics

Derivatives of the core structure, specifically 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), serve as constrained heterocyclic γ-amino acids. These compounds are valuable in the design of mimics for the secondary structures of proteins, such as helices and β-sheets, indicating their role in novel therapeutic agent design and biomimetic studies (Mathieu et al., 2015).

Molecular Dynamics and Corrosion Inhibition

A study focused on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research underscores the potential of thiazole derivatives in the development of corrosion inhibitors for metal preservation (Kaya et al., 2016).

Eigenschaften

IUPAC Name |

2-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-21(17-13-7-8-14-18(17)22(27)28)25-23-24-19(15-9-3-1-4-10-15)20(29-23)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVJHBITWRXZFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)

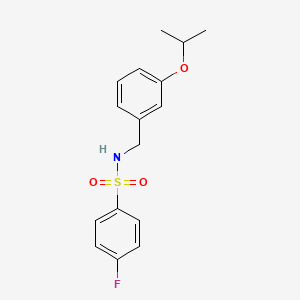

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)

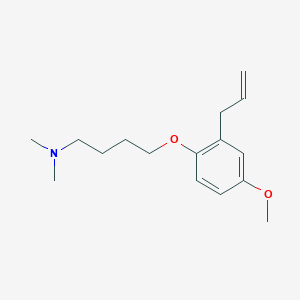

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

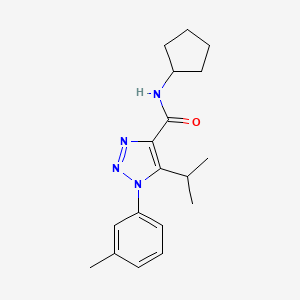

![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)